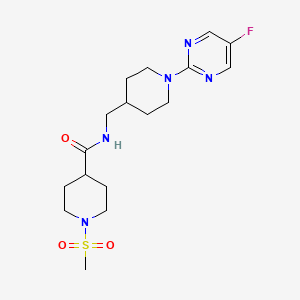
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H26FN5O3S and its molecular weight is 399.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperidine core substituted with a 5-fluoropyrimidine moiety and a methylsulfonyl group, which are believed to enhance its biological activity. The synthesis typically involves several steps, including the formation of the fluoropyrimidine and piperidine intermediates, followed by their coupling to yield the final product.
Synthetic Routes
- Fluoropyrimidine Synthesis : Achieved through fluorination of pyrimidine derivatives.
- Piperidine Formation : Involves cyclization reactions starting from appropriate amine precursors.
- Coupling Reaction : The intermediates are coupled using agents like EDCI or DCC under controlled conditions.
This compound exhibits various biological activities primarily through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : Its structural components allow it to interact with various receptors, modulating their activity and influencing downstream signaling cascades.
Pharmacological Studies
Research has shown that compounds with similar structures exhibit significant pharmacological effects. For instance, studies have indicated that derivatives can act as potent inhibitors of inflammatory responses by modulating the NLRP3 inflammasome pathway, which is crucial in various inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Activity
A study focusing on the anti-inflammatory properties of related compounds demonstrated that they significantly inhibited IL-1β release in LPS/ATP-stimulated human macrophages. The findings suggest that the compound could be effective in treating conditions characterized by excessive inflammation .
Case Study 2: Anticancer Efficacy
Another investigation explored the anticancer potential of similar piperidine derivatives. It was found that these compounds could inhibit tumor growth in specific cancer cell lines, indicating a promising avenue for further development in oncology .
Table 2: Comparative Analysis of Similar Compounds
科学的研究の応用
Biological Activities
Research indicates that compounds structurally related to N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibit significant biological activities:
- Anticancer Activity : Studies have shown that similar piperidine derivatives can inhibit tumor cell proliferation and induce apoptosis. For instance, a related compound demonstrated cytotoxic effects in hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .
- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activities, showing efficacy against various pathogens. This highlights the potential for developing new antibiotics based on this scaffold.
- Neurological Effects : The compound's structure suggests possible interactions with neurotransmitter systems, which could lead to applications in treating central nervous system disorders such as depression and anxiety .
Anticancer Research
A recent study investigated the effects of a piperidine derivative on tumor cell lines. The compound was found to inhibit cell proliferation significantly and induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism was linked to the downregulation of NRF2, a key regulator of antioxidant responses .
Neurological Disorders
In another study focusing on similar compounds, researchers evaluated their potential as selective serotonin and norepinephrine reuptake inhibitors (SSNRIs). These compounds showed promise in treating conditions such as major depressive disorder and anxiety disorders by modulating neurotransmitter levels .
特性
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN5O3S/c1-27(25,26)23-8-4-14(5-9-23)16(24)19-10-13-2-6-22(7-3-13)17-20-11-15(18)12-21-17/h11-14H,2-10H2,1H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQNSUHEEYOLTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














